3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
Significance of the 7-Azaindole (B17877) System in Advanced Chemical Research
The 7-azaindole scaffold is a cornerstone in the development of a diverse range of therapeutic agents due to its ability to interact with various biological targets. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, antiviral, and anti-cancer properties. nih.gov The structural rigidity and planar nature of the 7-azaindole core provide a well-defined framework for the spatial orientation of substituents, enabling precise interactions with the active sites of enzymes and receptors.
One of the most prominent applications of the 7-azaindole scaffold is in the design of protein kinase inhibitors. nih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The 7-azaindole nucleus can act as a hinge-binding motif, a key interaction for many kinase inhibitors. Several approved drugs and clinical candidates incorporate the 7-azaindole core, underscoring its therapeutic relevance.
| Selected FDA-Approved Drugs with a 7-Azaindole Scaffold | | :--- | :--- | | Drug Name | Therapeutic Use | | Vemurafenib | Treatment of metastatic melanoma with BRAF V600E mutation nih.gov | | Pexidartinib | Treatment of tenosynovial giant cell tumor nih.gov |
Overview of Derivatization Strategies for 1H-Pyrrolo[2,3-b]pyridin-5-ol Analogues
The 1H-pyrrolo[2,3-b]pyridin-5-ol core offers multiple sites for chemical modification, allowing for the generation of diverse libraries of analogues with tailored biological activities. The pyrrole (B145914) and pyridine (B92270) rings can be functionalized through various synthetic methodologies, enabling the introduction of a wide array of substituents.
Common derivatization strategies for the 7-azaindole scaffold include:
N-functionalization of the pyrrole ring: The nitrogen atom of the pyrrole ring can be readily alkylated, acylated, or arylated to modulate the compound's lipophilicity and steric bulk.
Electrophilic substitution on the pyrrole ring: The C3 position of the 7-azaindole is particularly susceptible to electrophilic attack, allowing for the introduction of various functional groups such as halogens, nitro groups, and acyl groups. rsc.org
Functionalization of the pyridine ring: The pyridine ring can be modified through nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through metal-catalyzed cross-coupling reactions.
Modification of the hydroxyl group: The hydroxyl group at the C5 position of 1H-pyrrolo[2,3-b]pyridin-5-ol can be etherified, esterified, or used as a handle for further conjugation to other molecular fragments.
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various methods, including modifications of the Madelung and Fischer indole (B1671886) syntheses. rsc.org These routes allow for the introduction of substituents at specific positions on the scaffold.
Current Research Trajectories Involving Iodo-Substituted Pyrrolo[2,3-b]pyridines
Iodo-substituted heterocycles, including iodo-pyrrolo[2,3-b]pyridines, are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The iodine atom can be readily displaced through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This versatility allows for the introduction of a wide range of aryl, alkyl, and amino substituents, providing a powerful tool for structure-activity relationship (SAR) studies.
Recent research has focused on leveraging iodo-substituted 7-azaindoles as key building blocks for the synthesis of complex molecules with potential therapeutic applications. For instance, 2-iodo-4-chloropyrrolopyridine intermediates have been utilized in the chemoselective Suzuki-Miyaura cross-coupling to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines as potential kinase inhibitors. nih.govntnu.no
The presence of an iodine atom can also directly influence the biological activity of a molecule. In some cases, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-4-6(12)3-11-8-7(4)5(9)2-10-8/h2-3,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVRAOSJDNUBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 B Pyridin 5 Ol Derivatives
Influence of Positional Substituents on Biological Potency and Selectivity
The C-3 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a critical site for modification. The introduction of an iodine atom, as seen in 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, significantly influences the molecule's electronic and steric properties. Halogen atoms at this position can serve as valuable handles for further chemical reactions, such as cross-coupling, to introduce diverse functionalities. While direct SAR data on the 3-iodo substituent for this specific scaffold is limited in the provided context, in many heterocyclic inhibitors, a halogen at such a position can enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket within the target protein. For instance, in the development of inhibitors for other kinases, the introduction of a halogen at an equivalent position has been shown to improve potency.
Substituents at the C-4 and C-5 positions play a pivotal role in defining the potency and interaction of these derivatives with their biological targets.
C-4 Position : The presence of a small alkyl group, such as the methyl group in this compound, is often crucial. In related pyrido[3',4':4,5]pyrrolo[3,2-c]pyridine series, a 4-methyl group was found to be important for significant cytotoxicity against cancer cell lines. nih.gov This suggests that the methyl group may engage in favorable van der Waals interactions within a hydrophobic sub-pocket of the target's active site.
C-5 Position : The hydroxyl group at the C-5 position is a key functional group capable of acting as both a hydrogen bond donor and acceptor. In studies on fibroblast growth factor receptor (FGFR) inhibitors, it was found that introducing a group at the 5-position that could act as a hydrogen bond acceptor could improve activity by forming a hydrogen bond with specific amino acid residues like G485. nih.gov For example, a trifluoromethyl substitution at the C-5 position was shown to potentially form a hydrogen bond, which may be a crucial factor in improving the compound's activity. nih.gov The 5-ol group in the title compound is therefore predicted to be a critical feature for target engagement.
The following table summarizes the impact of C-5 substituents on FGFR1 inhibitory activity in a related series.
| Compound | C-5 Substituent | FGFR1 IC50 (nM) |
| Analog 1 | H | >1000 |
| Analog 2 | CF3 | 7 |
Data extrapolated from related compound series to illustrate positional importance. nih.govrsc.org
The N-1 position of the pyrrole (B145914) ring offers another avenue for structural modification to optimize biological activity. While the parent compound this compound is unsubstituted at this position (possessing an N-H), derivatization at this site can significantly alter the compound's properties. The N-H group itself is a crucial hydrogen bond donor, a feature often essential for anchoring the ligand in the ATP-binding site of kinases. nih.gov
In other research, attaching larger groups to the N-1 position, such as a phenyl ring bearing electron-withdrawing groups (e.g., 2,4-dichlorophenyl), has been explored to enhance activity. juniperpublishers.com These modifications can influence the molecule's orientation in the binding pocket and introduce additional interactions, potentially improving metabolic stability or cell permeability.
Identification of Critical Structural Features for Target Engagement
Hydrogen bonds are fundamental to the binding of 1H-pyrrolo[2,3-b]pyridine derivatives to their targets. Docking studies of similar compounds with FGFR1 have revealed that the pyrrolopyridine nucleus itself is a critical "hinge binder". nih.gov Specifically:
The N-1 proton of the pyrrole ring can act as a hydrogen bond donor.
The N-7 nitrogen of the pyridine (B92270) ring can act as a hydrogen bond acceptor.
This bidentate hydrogen bonding pattern with the backbone of the kinase hinge region (e.g., with residues like E562 and A564 in FGFR1) is a common and essential binding mode for this class of inhibitors. nih.gov Furthermore, the 5-ol substituent provides an additional, potent hydrogen bonding site, capable of donating a proton from the hydroxyl group or accepting a hydrogen bond through the oxygen lone pair, thereby anchoring the molecule more firmly in the active site. nih.gov
The aromatic nature of the 7-azaindole (B17877) core is essential for establishing π-π stacking interactions with aromatic amino acid residues, such as phenylalanine (e.g., F489 in FGFR1), within the active site. nih.gov These interactions contribute significantly to the binding affinity.
Lipophilicity is another key factor. The introduction of lipophilic groups can enhance binding by displacing water molecules and interacting with hydrophobic pockets. For example, studies on PDE4B inhibitors showed that replacing a spirocyclic ring with one containing a basic nitrogen led to a significant loss of activity, potentially due to lower lipophilic binding and unfavorable steric interactions. nih.gov The methyl group at C-4 and the iodo group at C-3 of the title compound both increase the lipophilicity of their respective regions of the molecule, which may promote favorable interactions within hydrophobic areas of the target protein.
The table below summarizes the key structural features and their contributions to target engagement.
| Structural Feature | Position | Potential Role in Target Engagement |
| Pyrrolopyridine Core | - | Aromatic scaffold for π-π stacking; Hinge-binding via N1-H and N7. nih.gov |
| Iodo Group | C-3 | Halogen bonding; Occupies hydrophobic pocket. |
| Methyl Group | C-4 | van der Waals interactions in a hydrophobic pocket. nih.gov |
| Hydroxyl Group | C-5 | Hydrogen bond donor/acceptor. nih.gov |
| Pyrrole N-H | N-1 | Critical hydrogen bond donor for hinge binding. nih.gov |
Systematic Derivatization and Analog Library Design for SAR Elucidation
The exploration of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridin-5-ol derivatives has been a critical aspect of medicinal chemistry, aimed at optimizing their therapeutic potential. The systematic derivatization of this scaffold, also known as 7-azaindole, has led to the discovery of potent inhibitors for a variety of biological targets, particularly protein kinases. The design of analog libraries has allowed for a comprehensive understanding of how substitutions at various positions on the pyrrolopyridine core influence potency, selectivity, and pharmacokinetic properties.
Key positions on the 1H-pyrrolo[2,3-b]pyridine ring that have been extensively studied for derivatization include the N1, C2, C3, C4, C5, and C6 positions. The insights gained from these studies are pivotal in the rational design of novel and more effective therapeutic agents.
Impact of Substitutions at Various Positions:
C2 Position: The C2 position of the 1H-pyrrolo[2,3-b]pyridine core has been a focal point for introducing diversity. In the context of phosphodiesterase 4B (PDE4B) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated. The SAR studies revealed that the nature of the amide substituent at the C2 position significantly impacts both the potency and selectivity of the compounds. Holding a 3,4-dichlorophenyl group constant on the pyrrole nitrogen, variations in the amide portion demonstrated the importance of ring size and hydrophobicity for activity against PDE4B over the related isoform PDE4D. nih.gov
C3 Position: The C3 position is another critical site for modification. Studies on 7-azaindole derivatives as potential dopamine (B1211576) D4 ligands have shown that the introduction of an aminomethyl group at this position leads to high affinity and selectivity for the D4 receptor. This highlights the role of C3 substituents in directing the pharmacological profile of the scaffold.
Furthermore, in the development of inhibitors for HIV-1 integrase, C3-arylated 7-azaindoles have been explored. The electronic properties of the aryl substituent at C3 were found to be important, with electron-donating groups at the para position of the C3-aryl ring being beneficial for inhibitory activity. This suggests that substituents at C3 can engage in key interactions within the enzyme's active site. nih.gov
C4 and C5 Positions: While less frequently explored than other positions, substitutions at the C4 and C5 positions can also modulate biological activity. In the pursuit of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a trifluoromethyl group at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be a crucial factor in improving the activity of the compounds. rsc.org This enhancement is attributed to the potential for the trifluoromethyl group to form a hydrogen bond with specific amino acid residues in the kinase domain.
C6 Position: The C6 position has been shown to be important for the activity of HIV-1 integrase inhibitors. The addition of an aryl group at the C6 position of a C3-aryl-7-azaindole derivative resulted in a significant increase in strand transfer inhibition. This finding underscores the synergistic effect of substitutions at multiple positions on the scaffold. nih.gov
Systematic Library Design for Kinase Inhibition:
The 1H-pyrrolo[2,3-b]pyridine scaffold has been a valuable starting point for the design of libraries of kinase inhibitors. For instance, a series of derivatives were designed and synthesized as inhibitors of c-Met, a receptor tyrosine kinase. These compounds featured various linkers (methylene, sulfur, sulfoxide, or cyclopropyl) connecting the 7-azaindole core to other moieties, and the nature of this linker was found to influence the inhibitory activity. nih.gov
In another example, a library of 1H-pyrrolo[2,3-b]pyridine derivatives was developed to identify potent inhibitors of cell division cycle 7 (Cdc7) kinase. The systematic exploration of substituents led to the identification of a potent ATP mimetic inhibitor with a nanomolar IC50 value. nih.gov
The following tables summarize the structure-activity relationship data from various studies on 1H-pyrrolo[2,3-b]pyridine derivatives, illustrating the impact of different substituents on their biological activity.
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors nih.gov
| Compound ID | R Group (at C2-amide) | PDE4B IC50 (µM) |
|---|---|---|
| 11a | Cyclopropyl | 0.25 |
| 11b | Cyclobutyl | 0.11 |
| 11c | Cyclopentyl | 0.14 |
| 11d | Cyclohexyl | 0.23 |
| 11h | 4-Fluorophenyl | 0.15 |
| 11o | Pyridin-4-yl | 1.1 |
Table 2: SAR of C3 and C6-Substituted 7-Azaindoles as HIV-1 Integrase Inhibitors nih.gov
| Compound ID | C3-Substituent | C6-Substituent | % Strand Transfer Inhibition |
|---|---|---|---|
| 10a | Phenyl | H | 28 |
| 10b | 4-Methylphenyl | H | 35 |
| 10d | 4-Methoxyphenyl | H | 42 |
| 11a | Phenyl | 4-Methoxyphenyl | 55 |
| 11d | 2,4-Difluorophenyl | 4-Methoxyphenyl | 72 |
| 11f | Benzo[d] nih.govnih.govdioxol-5-yl | Pyridin-4-yl | 71 |
Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as c-Met Kinase Inhibitors nih.gov
| Compound ID | Linker | c-Met IC50 (nM) |
|---|---|---|
| 8 | -CH2- | >1000 |
| 9 | -S- | 22.8 |
| 10 | -SO- | 162.7 |
These examples demonstrate the power of systematic derivatization and analog library design in elucidating the SAR of 1H-pyrrolo[2,3-b]pyridin-5-ol derivatives. The knowledge gained from these studies is instrumental in the ongoing effort to develop novel and improved therapeutic agents targeting a range of diseases.
Mechanistic Investigations of Biological Activities Exhibited by 1h Pyrrolo 2,3 B Pyridin 5 Ol Derivatives
Modulatory Effects on Protein Kinase Activities
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as inhibitors of several protein kinase families, playing a role in interrupting signaling pathways crucial for cell proliferation and immune response.
The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the design of inhibitors targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant activation is implicated in various cancers. Research into novel 1H-pyrrolo[2,3-b]pyridine derivatives has shown that specific modifications can yield compounds with moderate ALK kinase inhibition. For instance, in a study evaluating dual-target inhibitors, compound 9 (a 1H-pyrrolo[2,3-b]pyridine derivative) demonstrated inhibitory activity against ALK, although its primary potency was observed against c-Met kinase researchgate.net. The mechanism of action for such inhibitors typically involves competitive binding to the ATP pocket of the kinase domain, preventing the autophosphorylation of ALK and halting downstream signaling cascades that promote cell growth and survival nih.govresearchgate.netnih.gov.
| Compound | Target Kinase | Inhibitory Activity |
|---|---|---|
| Compound 9 | ALK | Moderate Inhibition |
The 1H-pyrrolo[2,3-b]pyridine core is a key feature in several inhibitors of the Janus kinase (JAK) family, which are intracellular tyrosine kinases essential for cytokine signaling. researchgate.netpreprints.orgmdpi.com These enzymes (JAK1, JAK2, JAK3, and TYK2) are critical in modulating inflammatory and immune responses. researchgate.netnih.gov
Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent immunomodulators targeting JAK3. researchgate.net In one study, chemical modifications of a lead compound (6 ) showed that introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhanced JAK3 inhibitory activity. researchgate.net The resulting compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net Docking studies suggest that these derivatives bind to the ATP-binding site of the JAK3 kinase domain. researchgate.net
Furthermore, the 1H-pyrrolo[2,3-b]pyridine carboxamide scaffold has been specifically engineered to achieve selectivity for JAK1. By analyzing the binding modes of known JAK inhibitors, researchers designed N-alkyl-substituted derivatives to create potent and selective JAK1 inhibitors. nih.gov The (S,S)-enantiomer 38a demonstrated excellent potency for JAK1 with high selectivity over JAK2, JAK3, and TYK2. nih.gov
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
|---|---|---|---|
| Compound 6 | 2900 | 1800 | 1100 |
| Compound 11a | - | - | 1600 |
| Compound 14c | Identified as a potent, moderately selective JAK3 inhibitor | ||
| Compound 38a | Exhibited excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2 |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency. Data for compounds 6 and 11a from researchgate.net; data for 14c and 38a is descriptive. researchgate.netnih.gov
The 1H-pyrrolo[2,3-b]pyridine structure has been successfully used to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a group of four receptor tyrosine kinases (FGFR1-4) where abnormal activation is linked to tumor development. nih.govrsc.orguq.edu.au
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed based on a lead compound (1 ) that showed FGFR1 inhibitory activity. nih.gov Structure-based design led to the identification of compound 4h , which exhibited potent, pan-FGFR inhibitory activity, particularly against FGFR1, FGFR2, and FGFR3. nih.govrsc.orguq.edu.au Docking studies of compound 4h with the FGFR1 protein revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two crucial hydrogen bonds with the hinge region of the kinase (E562 and A564). nih.gov Additionally, a 3,5-dimethoxyphenyl group on the derivative engages in a π–π interaction with a key phenylalanine residue (F489) and occupies a hydrophobic pocket, forming further hydrogen bonds that enhance inhibitory activity. nih.gov
| Target Kinase | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data from nih.govrsc.orguq.edu.au.
Currently, there is limited specific information available in the scientific literature regarding the inhibitory mechanisms or activity profiles of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol or its direct derivatives against Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK).
The c-Met receptor tyrosine kinase is another target for which 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated. In a study aimed at developing kinase inhibitors, a series of novel compounds with this core scaffold were synthesized and tested. researchgate.net Compound 9 , which contains a 1H-pyrrolo[2,3-b]pyridine nucleus with a sulfur-containing linker, demonstrated strong inhibitory activity against c-Met kinase. researchgate.net The inhibition mechanism is presumed to be ATP-competitive, a common mode of action for kinase inhibitors based on this scaffold, where the molecule occupies the ATP-binding site and prevents kinase activation.
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Compound 9 | c-Met | 22.8 |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data from researchgate.net.
While the 1H-pyrrolo[2,3-b]pyridine scaffold is a known kinase inhibitor, research specifically detailing its inhibitory mechanism against Leucine-Rich Repeat Kinase 2 (LRRK2) is less common than for its structural isomer, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. Studies have focused on the latter for developing potent LRRK2 inhibitors for potential use in treating Parkinson's disease. nih.govacs.orgnih.gov For example, the compound PF-06447475 , a pyrrolo[2,3-d]pyrimidine derivative, was identified as a highly potent and selective LRRK2 inhibitor. nih.gov The mechanism for these related inhibitors involves binding to the ATP pocket of the LRRK2 kinase domain, thereby preventing its catalytic activity. nih.govnih.gov Although the core structures are different, the general principle of ATP-competitive inhibition would likely apply to any potential LRRK2 inhibitors developed from the 1H-pyrrolo[2,3-b]pyridine scaffold.
Research into Cellular Antiproliferative Activity
Scientific literature lacks specific data on the in vitro antiproliferative activity of this compound against any cancer cell lines.
No studies have been published detailing the mechanisms by which this compound might inhibit cancer cell proliferation in in vitro models. Research in this area would be necessary to determine its potential as an anticancer agent.
There is no available evidence to suggest that this compound induces apoptosis in any cell line. Studies investigating markers of apoptosis, such as caspase activation and DNA fragmentation, would be needed to explore this possibility.
The effect of this compound on cell migration and invasion, key processes in cancer metastasis, has not been investigated in any published research.
Immunomodulatory Research Applications
No immunomodulatory properties or applications for this compound have been reported in the scientific literature.
Fundamental Biomolecular Interactions Beyond Kinases
Interactions of this compound with other biomolecular targets beyond protein kinases have not been documented.
Studies on DNA Intercalation Mechanisms
There is no available research data or scientific literature describing the investigation of this compound as a DNA intercalating agent. Mechanistic studies to determine if this compound can insert itself between the base pairs of a DNA helix have not been published.
Receptor Modulation: Sphingosine-1-Phosphate Receptor 2 (S1PR2) Antagonism
Information regarding the activity of this compound as an antagonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2) is not present in the available scientific literature. There are no published studies detailing its binding affinity, functional antagonism, or mechanism of action at this receptor.
Nuclear Receptor Agonism: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
There is no scientific evidence to suggest that this compound acts as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Mechanistic investigations into its potential to activate PPARα and modulate the transcription of target genes have not been reported.
Computational and Theoretical Chemistry Applications
Quantum Mechanical Studies for Reaction Mechanism Elucidation
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. They can elucidate complex reaction mechanisms by modeling the electronic structure and energy of molecules throughout a chemical transformation.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For a compound such as 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, DFT can be employed to calculate a variety of molecular properties that dictate its reactivity and stability.
DFT studies can determine optimized molecular geometry and analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. Furthermore, DFT calculations can yield quantum chemical descriptors such as electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's chemical behavior. mdpi.com By mapping the molecular electrostatic potential (MEP), regions that are rich or deficient in electrons can be identified, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net Such analyses are invaluable for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions. nih.gov
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are essential computational tools for drug discovery, allowing researchers to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov
Molecular docking simulations predict the preferred orientation (the "pose") of a ligand when bound to a target protein and estimate the strength of the interaction (the "binding affinity"). researchgate.net The process involves placing the ligand into the binding site of a protein and using a scoring function to evaluate which pose results in the most favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in understanding its potential as an inhibitor for various protein targets, such as Janus kinases (JAKs). nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative estimate of binding affinity, helping to rank potential drug candidates. mdpi.com The detailed interaction patterns revealed by docking can explain the structure-activity relationship (SAR) of a series of compounds. nih.gov
Below is an example of a data table that could be generated from a molecular docking study of this compound against a hypothetical protein kinase.
| Parameter | Value | Key Interacting Residues | Interaction Type |
| Binding Energy | -8.5 kcal/mol | LYS745 | Hydrogen Bond |
| Inhibition Constant (Ki) | 1.5 µM | LEU844 | Hydrophobic |
| RMSD | 1.2 Å | ASP855 | Hydrogen Bond |
| VAL726 | Hydrophobic |
This table is illustrative and does not represent actual experimental data.
The insights gained from molecular docking are pivotal for the in silico design of new molecules with potentially improved properties. By analyzing the binding pose of a parent compound like this compound, medicinal chemists can make targeted structural modifications to enhance binding affinity, selectivity, or pharmacokinetic profiles.
This process, known as structure-based drug design, might involve adding functional groups to form additional hydrogen bonds with the target protein, modifying parts of the molecule to improve hydrophobic interactions, or altering the scaffold to achieve a better fit within the binding pocket. For example, based on an initial hit featuring a pyrazolo[3,4-b]pyridine motif, a series of derivatives was designed and synthesized to systematically explore the chemical space of the BRD9 bromodomain binding site, leading to the identification of more potent ligands. nih.govresearchgate.net
| Analogue | Modification | Predicted Binding Energy (kcal/mol) | Rationale |
| Analogue 1 | Replace -I with -Cl | -8.2 | Reduce steric hindrance |
| Analogue 2 | Add -NH2 to pyridine (B92270) | -9.1 | Form new H-bond with ASP855 |
| Analogue 3 | Modify methyl group | -8.8 | Improve hydrophobic contact |
This table is illustrative and does not represent actual experimental data.
Structural Biology: X-ray Crystallography for Ligand-Protein Complex Analysis
X-ray crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional structure of a molecule or a macromolecular complex. springernature.com Obtaining the crystal structure of a protein in complex with a ligand like this compound offers an unambiguous view of the atomic-level interactions. nih.govfrontiersin.org
This technique is the gold standard for validating computational predictions from molecular docking. springernature.com The resulting electron density map precisely shows the ligand's binding pose, its conformation, and the specific interactions it forms with amino acid residues in the protein's active site. frontiersin.org Such detailed structural information is invaluable for understanding the mechanism of action and for guiding further rounds of rational drug design. For instance, X-ray crystallography was used to confirm that a series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives act as reversible-covalent inhibitors of the FGFR4 kinase, providing crucial information for their development as anticancer agents. nih.gov
Advanced In Silico Screening and Virtual Library Design Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing.
Strategies for virtual screening can be either ligand-based or structure-based. In structure-based virtual screening, the 3D structure of the target protein is used to dock thousands or even millions of compounds from a virtual library. The compounds are then ranked based on their predicted binding affinity, and the top-scoring hits are selected for synthesis and biological evaluation. This method was successfully used to identify novel binders for the BRD9 bromodomain from a large virtual library, starting with a 3D structure-based pharmacophore model. nih.govresearchgate.net This highlights how computational screening can rapidly expand on an initial chemical scaffold and identify novel chemotypes for a given biological target. nih.govresearchgate.net
Advanced Research Avenues and Future Directions for Pyrrolo 2,3 B Pyridin 5 Ol Derivatives
Development of Novel Hybrid Scaffolds and Polyheterocyclic Systems Incorporating the 7-Azaindole (B17877) Moiety
A promising strategy in drug discovery involves the creation of hybrid molecules that combine the 7-azaindole scaffold with other heterocyclic systems. This approach aims to enhance biological activity, improve selectivity, and access novel chemical space. The synthesis of architecturally complex polyheterocyclic structures that embed the 7-azaindole ring is a growing area of interest. researchgate.net
Researchers have successfully synthesized novel 7-azaindole derivatives bearing a dihydropyridazine (B8628806) moiety, which have demonstrated potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers. nih.govresearchgate.net Another study focused on designing tri-heterocyclic compounds based on 7-azaindole and triazole, inspired by the structural features of fascaplysin, a marine alkaloid with known cyclin-dependent kinase (CDK) inhibitory potential. nih.gov These efforts highlight the potential of creating multi-cyclic systems to generate potent and selective inhibitors.
Future work in this area will likely focus on the rational design of hybrid scaffolds that target multiple components of a signaling pathway or possess dual-action mechanisms. The exploration of novel ring fusion strategies and the incorporation of diverse heterocyclic partners will be crucial in developing next-generation therapeutics based on the pyrrolo[2,3-b]pyridin-5-ol core.
Exploration of Bioisosteric Replacements to Modulate Potency and Selectivity
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. estranky.skdrugdesign.org In the context of pyrrolo[2,3-b]pyridin-5-ol derivatives, bioisosteric modifications can fine-tune properties such as solubility, metabolic stability, and target binding affinity. rsc.orgctppc.org
Systematic exploration of bioisosteric replacements at different positions of the 7-azaindole ring can lead to significant improvements in potency and selectivity. For example, replacing a phenyl group with a pyridine (B92270) group at the 3-position of a 7-azaindole series resulted in a nearly 30-fold increase in potency against PI3K. nih.gov Computational methods can aid in the rational selection of bioisosteres to maximize the desired therapeutic effects while minimizing off-target activities.
Deepening Mechanistic Insights into Target Selectivity and Polypharmacology
Understanding the molecular interactions that govern the binding of pyrrolo[2,3-b]pyridin-5-ol derivatives to their biological targets is critical for designing more effective and selective drugs. The 7-azaindole moiety is an excellent hinge-binding motif, capable of forming two hydrogen bonds with the kinase hinge region. researchgate.net However, the binding mode can vary, with "normal," "flipped," and "non-hinge" orientations observed in co-crystal structures. chemicalbook.com
The polypharmacology, or the ability of a compound to interact with multiple targets, of 7-azaindole derivatives is an area of active investigation. While often viewed as a challenge, polypharmacology can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are dysregulated. For instance, some 7-azaindole derivatives have shown activity against a range of kinases, covering a significant portion of the human kinome. chemicalbook.com
Future research should focus on elucidating the structural determinants of target selectivity. High-resolution crystal structures of pyrrolo[2,3-b]pyridin-5-ol derivatives in complex with their targets will provide invaluable insights for structure-based drug design. Furthermore, systems biology approaches can help to understand the broader effects of polypharmacology and to identify beneficial multi-target profiles.
Application in Chemical Biology as Research Probes and Tool Compounds
Beyond their therapeutic potential, pyrrolo[2,3-b]pyridin-5-ol derivatives can serve as valuable tools in chemical biology to investigate cellular processes. The intrinsic fluorescent properties of the 7-azaindole core make it a useful chromophore for developing optical probes. acs.orgacs.org 7-Azatryptophan, an analog of tryptophan containing the 7-azaindole moiety, is used as a probe to study protein structure and dynamics. acs.orgacs.org
The development of highly potent and selective inhibitors based on the pyrrolo[2,3-b]pyridin-5-ol scaffold can provide chemical probes to dissect the roles of specific enzymes in signaling pathways. For example, selective inhibitors of ULK1/2, kinases involved in autophagy, have been developed from a 7-azaindole scaffold to study its role in KRAS-driven cancers. digitellinc.comdigitellinc.com Similarly, highly selective CDK9 inhibitors have been discovered, enabling transient target engagement for studying the biological consequences of CDK9 inhibition. acs.org
Future efforts will likely involve the design and synthesis of tailored probes with optimized photophysical properties and high target specificity. These tool compounds will be instrumental in elucidating complex biological pathways and validating new drug targets.
Optimization of Synthetic Methodologies for Enhanced Efficiency and Sustainability in Academic Production
The advancement of research on pyrrolo[2,3-b]pyridin-5-ol derivatives relies on the availability of efficient and sustainable synthetic methods. Traditional methods for the synthesis of azaindoles can be inefficient due to the electron-deficient nature of the pyridine ring. rsc.org Consequently, there is a continuous need to develop novel and robust synthetic strategies.
Recent advances in metal-catalyzed cross-coupling reactions have provided powerful tools for the functionalization of the 7-azaindole nucleus. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, have been effectively used to introduce aryl and amino substituents at various positions of the 7-azaindole ring. nih.gov Iron-catalyzed cyclization under microwave irradiation offers an efficient and practical route to 7-azaindoles. researchgate.net
Future directions in synthetic methodology will focus on improving the efficiency, scalability, and environmental footprint of these processes. The development of one-pot procedures and domino reactions that minimize purification steps and waste generation is highly desirable. rsc.org Furthermore, exploring C-H activation strategies for the direct functionalization of the 7-azaindole core will provide more atom-economical routes to novel derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols. A common approach is functionalizing the pyrrolo[2,3-b]pyridine core via iodination and methylation. For example, alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives using KOH and Bu4N+HSO4− as phase-transfer catalysts can introduce substituents at the N1 position . Subsequent iodination may employ electrophilic iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) to achieve regioselectivity. Yield optimization often requires inert atmospheres (argon/nitrogen) and anhydrous solvents .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- 1H/13C NMR : Critical for confirming regiochemistry. The vicinal coupling between pyridine nitrogen-adjacent protons (e.g., H-6 and H-7) appears as a doublet (J ≈ 2–3 Hz) in 1H-NMR, as observed in structurally related pyrrolo-pyridines .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isotopic peaks from iodine (e.g., [M+H]+ at m/z 289.0 for C8H7IN2O).
- FT-IR : Confirms hydroxyl (O–H stretch ~3200 cm⁻¹) and C–I bonds (~500 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective iodination be achieved in pyrrolo[2,3-b]pyridine systems, and what mechanistic insights explain selectivity?
- Methodology : Regioselectivity depends on electron density distribution. Computational studies (DFT) predict preferential iodination at the C3 position due to stabilization of the σ-complex through resonance with the pyridine nitrogen. Experimental validation involves comparing iodination outcomes under electrophilic (e.g., I2/HNO3) vs. radical conditions. For example, deiodination studies on 8-bromo-7-phenylnaphtho-furopyridines suggest reversible σ-complex formation post-cyclization, favoring C3 substitution .
Q. What strategies mitigate poor aqueous solubility of this compound in biological assays?
- Methodology :
- Core Modifications : Introducing hydrophilic groups (e.g., carboxylates, morpholines) at non-critical positions improves solubility without compromising activity. For instance, methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate derivatives exhibit enhanced solubility via ester hydrolysis in physiological buffers .
- Formulation : Use of co-solvents (DMSO/PEG 400) or nanoemulsions stabilizes the compound in vitro.
Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculates activation energies for Suzuki-Miyaura coupling. The C–I bond dissociation energy (~50 kcal/mol) and charge distribution at C3 make it reactive toward palladium catalysts. ACD/Labs software predicts reaction pathways, identifying optimal ligands (e.g., XPhos) and bases (K2CO3) for coupling with aryl boronic acids .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogous pyrrolo-pyridines: How should researchers validate purity?
- Analysis : Melting points vary due to polymorphic forms or residual solvents. For example, 8-propoxy-7-phenylnaphtho-furopyridin-5-ol exhibits a melting range of 251–257°C after recrystallization from methanol, while impurities broaden this range . Resolution involves:
- Thermogravimetric Analysis (TGA) : Detects solvent residues.
- X-ray Crystallography : Confirms crystal packing and purity .
Experimental Design Considerations
Q. What controls are essential when assessing the biological activity of this compound in kinase inhibition assays?
- Methodology :
- Negative Controls : Use non-iodinated analogs (e.g., 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol) to isolate iodine’s electronic effects.
- Positive Controls : Staurosporine or other broad-spectrum kinase inhibitors validate assay sensitivity .
- Counter-Screens : Test against off-target kinases (e.g., VEGFR-2) to confirm selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
